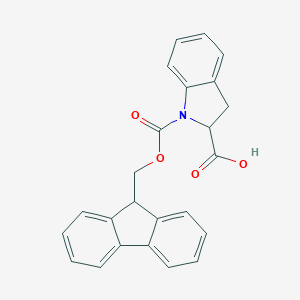![molecular formula C17H14N2O B180963 [4-[(E)-inden-1-ylidenemethyl]phenyl]urea CAS No. 28439-96-5](/img/structure/B180963.png)
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea, also known as IU1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its ability to target and inhibit the activity of the deubiquitinase enzyme, USP14. USP14 is a crucial regulator of protein degradation pathways, and its inhibition has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea exerts its effects by specifically inhibiting the activity of USP14, which is a deubiquitinase enzyme that regulates the proteasome-mediated degradation of proteins. USP14 is overexpressed in various diseases, including cancer and neurodegenerative disorders, and its inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea leads to the accumulation of ubiquitinated proteins, which triggers the activation of the unfolded protein response and apoptosis.
Biochemische Und Physiologische Effekte
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of USP14 activity, the accumulation of ubiquitinated proteins, the activation of the unfolded protein response, and the induction of apoptosis. In addition, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to improve neuronal function and reduce the accumulation of misfolded proteins in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea is its specificity for USP14, which allows for the selective inhibition of this enzyme without affecting other deubiquitinases. This specificity also allows for the study of the specific role of USP14 in various diseases. However, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are several future directions that need to be explored to fully understand its mechanism of action and clinical potential. These include the optimization of [4-[(E)-inden-1-ylidenemethyl]phenyl]urea's pharmacokinetic properties, the identification of its downstream targets, the evaluation of its efficacy in combination with other therapies, and the development of more potent and selective USP14 inhibitors.
Synthesemethoden
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea can be synthesized using a multi-step synthetic route that involves the reaction of 4-bromo-1-indanone with benzylamine to form 4-(benzylamino)-1-indanone. This intermediate is then reacted with 4-isocyanatobenzaldehyde to form [4-[(E)-inden-1-ylidenemethyl]phenyl]urea. The final product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, USP14 inhibition by [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative disorders, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to reduce the accumulation of misfolded proteins, such as α-synuclein and tau, and improve neuronal function in animal models of Parkinson's and Alzheimer's disease. In viral infections, [4-[(E)-inden-1-ylidenemethyl]phenyl]urea has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus.
Eigenschaften
CAS-Nummer |
28439-96-5 |
|---|---|
Produktname |
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea |
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
[4-[(E)-inden-1-ylidenemethyl]phenyl]urea |
InChI |
InChI=1S/C17H14N2O/c18-17(20)19-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H3,18,19,20)/b14-11+ |
InChI-Schlüssel |
IHCKIQWKCHGQNB-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)NC(=O)N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



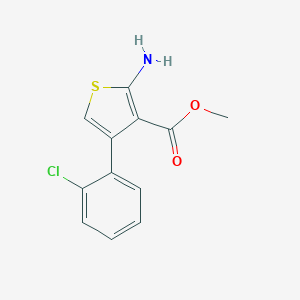
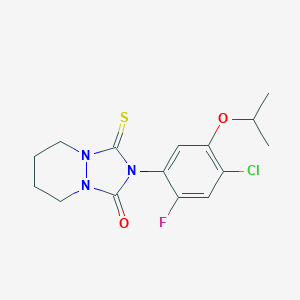
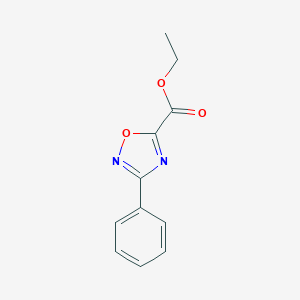
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)
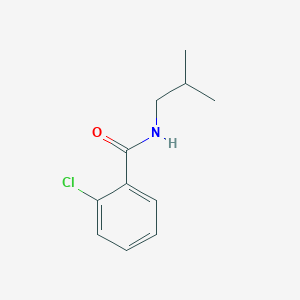
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
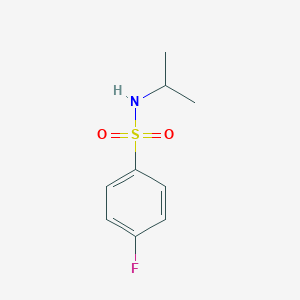

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

